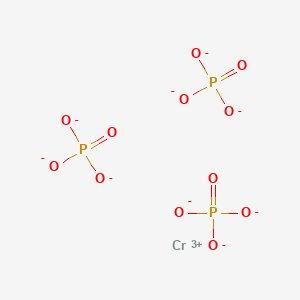
Acid Blue 103
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acid Blue 103 is a synthetic dye belonging to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings. This compound is commonly used in various industries, including textiles, paper, and leather, due to its vibrant blue color and excellent dyeing properties. This compound is known for its high solubility in water and its ability to produce stable and intense colorations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acid Blue 103 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The general synthetic route can be summarized as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling: The diazonium salt is then coupled with a coupling component, such as a phenol or an aromatic amine, under alkaline conditions to form the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The final product is usually isolated by filtration, washed, and dried to obtain the dye in powder or granular form.
化学反应分析
Types of Reactions
Acid Blue 103 undergoes various chemical reactions, including:
Oxidation: The azo groups in this compound can be oxidized to form corresponding nitro compounds.
Reduction: The azo groups can be reduced to form aromatic amines.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are commonly used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, sulfonic acids, and nitro compounds.
Major Products Formed
Oxidation: Nitro derivatives of the original aromatic compounds.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学研究应用
Acid Blue 103 has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in the study of reaction mechanisms involving azo compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic dye.
Industry: Widely used in the textile industry for dyeing fabrics, in the paper industry for coloring paper products, and in the leather industry for dyeing leather goods.
作用机制
The mechanism of action of Acid Blue 103 involves its interaction with various molecular targets, primarily through the formation of hydrogen bonds and van der Waals interactions with substrates. In biological systems, the dye can bind to cellular components, allowing for visualization under a microscope. In industrial applications, the dye molecules interact with the fibers of the material being dyed, resulting in stable and intense coloration.
相似化合物的比较
Similar Compounds
Acid Blue 113: Another azo dye with similar applications but different molecular structure and properties.
Acid Blue 25: Known for its use in the textile industry, with slightly different dyeing properties compared to Acid Blue 103.
Acid Blue 62: Used in various industrial applications, with distinct solubility and stability characteristics.
Uniqueness of this compound
This compound is unique due to its specific molecular structure, which imparts distinct dyeing properties, such as high solubility in water and excellent stability. Its ability to produce vibrant and stable colorations makes it a preferred choice in various industrial applications.
属性
CAS 编号 |
6483-73-4 |
|---|---|
分子式 |
C47H39N2NaO6S2 |
分子量 |
814.9 g/mol |
IUPAC 名称 |
sodium;4-[[4-(dibenzylamino)phenyl]-(4-dibenzylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,3-disulfonate |
InChI |
InChI=1S/C47H40N2O6S2.Na/c50-56(51,52)44-29-30-45(46(31-44)57(53,54)55)47(40-21-25-42(26-22-40)48(32-36-13-5-1-6-14-36)33-37-15-7-2-8-16-37)41-23-27-43(28-24-41)49(34-38-17-9-3-10-18-38)35-39-19-11-4-12-20-39;/h1-31H,32-35H2,(H-,50,51,52,53,54,55);/q;+1/p-1 |
InChI 键 |
KQRZWHVIXVADGL-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)C(=C4C=CC(=[N+](CC5=CC=CC=C5)CC6=CC=CC=C6)C=C4)C7=C(C=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] |
规范 SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)C(=C4C=CC(=[N+](CC5=CC=CC=C5)CC6=CC=CC=C6)C=C4)C7=C(C=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] |
Key on ui other cas no. |
6483-73-4 |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![2-[(4-chlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B1615576.png)

